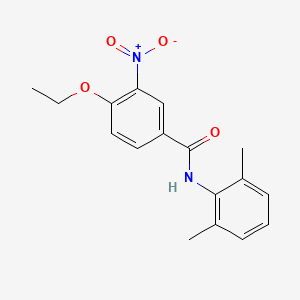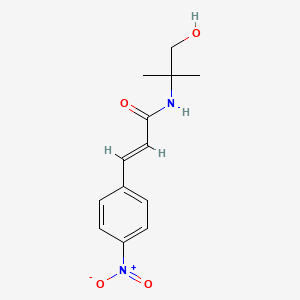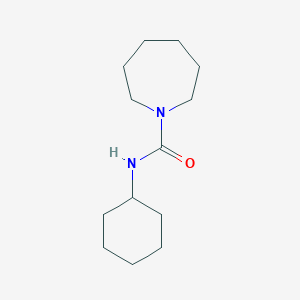
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, an ethoxy group, and a dimethylphenyl group attached to the benzamide core
Wirkmechanismus
Target of Action
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, also known as Oprea1_331846, is a complex compound with a specific target of action. The primary targets of this compound are endosomal trafficking pathways . These pathways are exploited by multiple toxins and viruses . The compound acts as a selective inhibitor, blocking the entry of these harmful agents into mammalian cells .
Mode of Action
The compound interacts with its targets by inhibiting the intoxication by lethal toxins and blocking the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This interaction results in changes in the cellular environment, preventing the harmful effects of these toxins and viruses .
Biochemical Pathways
The affected biochemical pathways primarily involve the endosomal trafficking pathways. By inhibiting these pathways, Oprea1_331846 disrupts the normal functioning of toxins and viruses, preventing them from entering and damaging mammalian cells .
Pharmacokinetics
Similar compounds have shown to be well absorbed from the gastrointestinal tract following oral administration . The extent of systemic exposure to these compounds and their metabolites increased in an approximately dose-proportional manner . More research is needed to fully understand the ADME properties of Oprea1_331846 and their impact on bioavailability.
Result of Action
The result of Oprea1_331846’s action is the inhibition of the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This leads to a reduction in the harmful effects of these agents, protecting the cells from damage .
Action Environment
The action of Oprea1_331846 can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as pH, temperature, and presence of other compounds can affect the action, efficacy, and stability of the compound
Safety and Hazards
The safety and hazards of a compound depend on its specific properties. For example, a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Acylation: The nitrated product is then subjected to acylation with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products:
Reduction: N-(2,6-dimethylphenyl)-4-ethoxy-3-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: Corresponding aldehydes or carboxylic acids
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
- N-(2,6-dimethylphenyl)-4-ethoxybenzamide
- N-(2,6-dimethylphenyl)-3-nitrobenzamide
- N-(2,6-dimethylphenyl)-4-nitrobenzamide
Comparison: N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide is unique due to the presence of both the ethoxy and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-23-15-9-8-13(10-14(15)19(21)22)17(20)18-16-11(2)6-5-7-12(16)3/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAMLLRZBXZMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)
![3-phenyl-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5875667.png)


![5-tert-butyl-2-methyl-N-[3-(propan-2-yloxy)phenyl]furan-3-carboxamide](/img/structure/B5875681.png)

![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

![1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE](/img/structure/B5875701.png)

![N-[(3-chlorophenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5875738.png)

